Product packaging for 6-methoxy-1H-indole-4,7-dione(Cat. No.:CAS No. 137542-70-2)

6-methoxy-1H-indole-4,7-dione

Cat. No.: B3347516
CAS No.: 137542-70-2
M. Wt: 177.16 g/mol
InChI Key: UVIWOIATAPBTCZ-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indole-4,7-dione (CAS Number: 137542-70-2) is a synthetic indolequinone derivative with a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol . This compound serves as a high-value chemical building block in medicinal chemistry and drug discovery, particularly in the synthesis of novel molecules inspired by marine alkaloids . Its core structure is of significant interest in the field of cancer immunotherapy. Research focuses on developing analogs of 1H-indole-4,7-diones as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key immuno-modulatory enzyme that is a promising target for anticancer therapies . The methoxy-substituted indolequinone scaffold provides a versatile platform for structure-activity relationship (SAR) studies, allowing researchers to explore various substitutions to optimize potency and selectivity . As a specialist intermediate, it is primarily used by researchers in organic synthesis and pharmaceutical development to create targeted libraries for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this light-sensitive compound with appropriate care in a controlled environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B3347516 6-methoxy-1H-indole-4,7-dione CAS No. 137542-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1H-indole-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-7-4-6(11)5-2-3-10-8(5)9(7)12/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIWOIATAPBTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438502
Record name 6-methoxy-1H-indole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137542-70-2
Record name 6-methoxy-1H-indole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 6 Methoxy 1h Indole 4,7 Dione

General Synthetic Approaches to Indole-4,7-dione (B1215410) Frameworks

The synthesis of the core indole-4,7-dione structure is a pivotal challenge in organic chemistry, with several established and emerging methodologies.

A traditional and widely practiced approach involves the initial synthesis of a substituted indole (B1671886) ring, followed by subsequent oxidation to form the quinone moiety. acs.orgnih.gov This strategy allows for the use of well-established indole syntheses, such as the Fischer, Reissert, or Madelung methods, to first construct the desired indole precursor. bhu.ac.inwikipedia.orgwikipedia.org

A notable example of this approach is a three-step route that begins with an iridium-catalyzed C-H borylation of a pre-existing indole. acs.orgnih.gov This step selectively introduces a boryl group at the C7 position. Subsequent oxidation and hydrolysis of the 7-borylindole yields a 7-hydroxyindole (B18039) intermediate. The final step involves the oxidation of this 7-hydroxyindole to the corresponding indole-4,7-quinone. acs.orgnih.gov This method is versatile for a range of structurally diverse indoles. nih.gov

The choice of oxidizing agent in the final step is crucial and is discussed in more detail in section 2.2.2.

Modern synthetic chemistry increasingly favors one-pot and multi-component reactions (MCRs) due to their efficiency, atom economy, and ability to construct complex molecules in fewer steps. nih.govresearchgate.net These strategies are particularly valuable for synthesizing highly functionalized indole derivatives. nih.gov

One of the most significant MCRs for generating indole frameworks is the Nenitzescu indole synthesis , first reported in 1929. wikipedia.orgdrugfuture.com This reaction classically involves the condensation of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole (B134679) derivative. numberanalytics.comsynarchive.com The mechanism proceeds through a Michael addition, followed by a nucleophilic attack and an elimination to form the indole ring. wikipedia.org The versatility of the Nenitzescu synthesis allows for various substituents on the starting materials, making it a powerful tool for creating diverse indole structures. wikipedia.orgnumberanalytics.com While traditionally yielding 5-hydroxyindoles, modifications and strategic choice of starting materials can adapt this reaction for the synthesis of precursors to indolequinones.

Other MCRs can generate highly complex bis-indole structures in a one-pot, two-step sequence, demonstrating the power of these methods in rapidly building molecular diversity. nih.gov Tandem reactions, which combine multiple bond-forming events in a single operation without isolating intermediates, are also a hallmark of modern efficient synthesis. researchgate.net

Specific Synthetic Routes to 6-Methoxy-1H-indole-4,7-dione and its Direct Precursors

The synthesis of the title compound requires specific strategies to incorporate the C6-methoxy group and to form the 4,7-dione.

The introduction of a methoxy (B1213986) group at the C6 position of the indole ring can be achieved through several routes. chim.it

Using a Methoxy-Substituted Starting Material: A common and straightforward approach is to begin the synthesis with a commercially available aniline (B41778) derivative that already contains the desired methoxy group at the appropriate position (e.g., p-anisidine). chim.it This precursor can then be used in a classical indole synthesis, such as the Fischer indole synthesis, to construct the 6-methoxyindole (B132359) core. wikipedia.orgchim.it For instance, the Fischer synthesis involves reacting a substituted phenylhydrazine (B124118) (which can be prepared from the corresponding aniline) with an aldehyde or ketone under acidic conditions. wikipedia.org

Late-Stage Functionalization: While often more complex, it is also possible to introduce the methoxy group onto a pre-formed indole ring. However, direct electrophilic substitution on the benzene (B151609) ring of indole typically occurs only after the more reactive C2 and C3 positions of the pyrrole (B145914) ring are blocked. wikipedia.org Therefore, this approach is less common for this specific substitution pattern.

A documented synthesis of 1-methoxy-6-nitroindole-3-carbaldehyde starts from indoline, which undergoes N-oxidation, nitration to introduce the nitro group at C6, and then N-methylation. core.ac.uk While this example illustrates the introduction of a C6 substituent, the starting point and subsequent steps would need to be adapted for the synthesis of this compound.

The conversion of a 4,7-dihydroxyindole or a 7-hydroxyindole precursor to the final 4,7-dione is a critical oxidation step. The electron-rich nature of the indole system means that oxidation can be challenging, with potential for competing reactions at the C2 and C3 positions or over-oxidation. nih.gov Therefore, controlled and selective oxidation methods are required.

Common oxidizing agents used for this transformation include:

Frémy's Salt (Dipotassium nitrosodisulfonate): This is a classic and highly effective reagent for the selective oxidation of phenols and aromatic amines to quinones, a reaction known as the Teuber reaction. orgsyn.orgwikipedia.org It is particularly useful for oxidizing hydroxyindoles to indolequinones. researchgate.net Frémy's salt is a stable radical that oxidizes phenols to p-quinones when the para-position is unsubstituted. wikipedia.orgnih.gov The oxidation of indolines with Frémy's salt can proceed through an iminoquinone intermediate which then isomerizes to the desired hydroxyindole, which can be further oxidized. researchgate.net

Salcomine/O₂: Cobalt-salen complexes (salcomine) in the presence of oxygen are also used as catalysts for the oxidation of phenols to quinones. acs.org

Cerium(IV) Ammonium Nitrate (CAN): CAN is another powerful oxidizing agent capable of performing this transformation. acs.org

Other Reagents: A variety of other oxidants have been employed for indole oxidation, though their selectivity for forming the 4,7-dione can vary. These include reagents like meta-chloroperoxybenzoic acid (m-CPBA) and N-bromosuccinimide (NBS), although these often lead to oxidation at the C2-C3 bond of the pyrrole ring. nih.govresearchgate.net

Achieving selective oxidation to the 4,7-dione without side reactions requires careful control of the reaction conditions and choice of reagents. The electron-rich character of many indoles makes them susceptible to oxidation at multiple sites. nih.gov

A key strategy for controlled oxidation is the use of a precursor that is predisposed to form the desired quinone. For example, the synthesis of a 7-hydroxyindole via C-H borylation/oxidation provides a direct precursor for oxidation to the 4,7-quinone. acs.orgnih.gov This multi-step sequence allows for the final, potentially sensitive, oxidation to be performed on a substrate that is just one step away from the target.

The development of green oxidation methods using halide catalysis with sustainable terminal oxidants like oxone (potassium peroxymonosulfate) represents a modern approach. nih.govspringernature.com These systems can generate halogenating species in situ that selectively oxidize indoles, offering a less hazardous alternative to traditional stoichiometric heavy-metal or organic oxidants. nih.govspringernature.com While often employed for oxidation to oxindoles, the principles of controlled, catalytic oxidation are broadly applicable. nih.govrsc.org

The table below summarizes some of the key reagents used in the synthesis of indolequinones.

Reagent/MethodPurposeReaction TypeReference
Iridium Catalyst/B₂pin₂C7-Borylation of indoleC-H Activation acs.org
H₂O₂/NaOHOxidation-hydrolysis of borylindoleOxidation acs.org
Frémy's SaltOxidation of hydroxyindoles to quinonesOxidation acs.orgorgsyn.orgnih.gov
Nenitzescu SynthesisFormation of 5-hydroxyindolesMulti-component Reaction wikipedia.orgnumberanalytics.comsynarchive.com
Fischer Indole SynthesisIndole ring formationCyclization bhu.ac.inwikipedia.org
Oxone/HalideGreen oxidation of indolesCatalytic Oxidation nih.govspringernature.com

Oxidation Methodologies for the 4,7-Dione Moiety Formation

Alternative Oxidative Cyclization Reactions

While classical methods such as the Nenitzescu indole synthesis or the oxidation of pre-functionalized indoles are common for constructing the indole nucleus, alternative oxidative cyclization strategies offer novel pathways to complex indole-containing structures. One such advanced method is the rhodium-catalyzed aldehyde-directed oxidative [3+2] cascade annulation of indolecarbaldehydes with alkynes. acs.orgacs.org This reaction provides an efficient, one-step assembly of indole-embedded polycyclic skeletons. acs.org

The proposed mechanism for this transformation begins with the oxidation of the Rh(I) precursor to the catalytically active Rh(III) species. acs.org This is followed by a reversible, aldehyde-directed C-H activation at the C2-position of the indole ring to form a five-membered rhodacycle intermediate. This intermediate then undergoes migratory insertion of an alkyne and subsequent electrophilic cyclization to generate a carbocyclic intermediate. A final β-hydride elimination step releases the cyclized product. acs.org

This methodology has been successfully applied to a range of substituted indole aldehydes, including those with methoxy groups. For instance, 1-methyl-1H-indole-3-carbaldehydes bearing methoxy substituents have been shown to yield the desired cyclization products in good yields. acs.orgacs.org The reaction is typically carried out in the presence of a rhodium catalyst, such as [Rh(COD)Cl]₂, a copper co-oxidant like CuF₂·2H₂O, and a base such as CsOPiv in a dioxane solvent at elevated temperatures. acs.org This approach represents a significant departure from traditional indole syntheses, offering a pathway to fused ring systems that would be challenging to access through other means.

Synthesis of Analogs and Functionalized Derivatives of this compound

The functionalization of the this compound core is crucial for developing analogs with tailored properties. Modifications can be introduced at the indole nitrogen (N1), the C3-position, and on the quinone ring itself.

The nitrogen atom of the indole ring is a key site for introducing a wide variety of substituents, which can significantly alter the molecule's steric and electronic properties. Common modifications include N-alkylation and N-arylation.

N-alkylation can be achieved under various conditions. For instance, the protection of the indole nitrogen with a benzyl (B1604629) group is a common strategy in multi-step syntheses. This is typically accomplished using benzyl bromide in the presence of a base. One study reported the successful N-benzylation of 3-iodo-6-methoxy-1H-indole-2-carbonitrile. nih.gov

More advanced and regioselective methods for N-alkylation have also been developed. A notable example is the solvent-mediated alkylation of 2,3-disubstituted indoles with p-quinone methides. nih.govacs.org In this reaction, the choice of solvent can direct the alkylation to either the C6 position or the N1 position. For N1-alkylation, the reaction is typically carried out in a non-polar solvent like toluene, which favors the formation of the N-alkylated product through a kinetic control pathway. nih.gov

N-arylation of indoles, another important modification, is often achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. nih.gov These reactions allow for the introduction of a diverse range of aryl and heteroaryl groups at the indole nitrogen, providing access to a wide array of analogs.

Starting Material Reagents and Conditions Product Yield (%) Reference
3-Iodo-6-methoxy-1H-indole-2-carbonitrileBenzyl bromide, Base1-Benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile71-92 nih.gov
2,3-Disubstituted Indolesp-Quinone Methides, TolueneN1-Alkylated Indoles70-80 nih.govacs.org
IndolesAryl Halides, Pd or Cu catalyst, BaseN-Aryl IndolesVariable nih.gov

The C3-position of the indole nucleus is the most nucleophilic and, therefore, a prime site for electrophilic substitution and other functionalizations. A variety of methods have been developed for the C3-alkylation and C3-arylation of indoles.

A simple and efficient method for C3-alkylation is the BF₃-OEt₂ promoted reaction of indoles with maleimides to furnish 3-indolylsuccinimides. mdpi.comnih.gov This reaction proceeds under mild conditions and provides good to excellent yields. While the direct application to this compound has not been explicitly reported, the methodology has been successfully demonstrated with 5-methoxy-1H-indole, suggesting its applicability to other methoxy-substituted indoles. nih.gov The plausible mechanism involves the coordination of the Lewis acid (BF₃) to the maleimide, which activates it for nucleophilic attack by the indole at the C3-position. nih.gov

The following table summarizes the C3-alkylation of a methoxy-substituted indole with N-phenylmaleimide.

Indole Derivative Maleimide Catalyst Solvent Product Yield (%) Reference
5-Methoxy-1H-indoleN-PhenylmaleimideBF₃-OEt₂CH₂Cl₂3-(5-Methoxy-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione84 nih.gov

Other methods for C3-functionalization include the Friedel-Crafts acylation and various transition-metal-catalyzed C-H activation strategies, which allow for the introduction of a wide range of functional groups at this position. mdpi.com

Modifying the methoxy group and introducing substituents onto the quinone ring are key strategies for fine-tuning the electronic properties and steric profile of the indole-4,7-dione core.

The synthesis of analogs with different alkoxy groups (e.g., ethoxy, benzyloxy) can be achieved by starting with the corresponding dialkoxy-substituted anilines or phenols in classical indole syntheses. Alternatively, the methoxy group could be cleaved to the corresponding phenol, which can then be re-alkylated with different alkyl halides.

Introducing substituents onto the quinone ring often involves starting with appropriately substituted precursors. For example, the synthesis of 6-amino-1H-indole-4,7-quinones has been reported, highlighting the feasibility of incorporating nitrogen-based substituents. researchgate.net Furthermore, the synthesis of 4,6-dimethoxyindole (B1331502) derivatives showcases the ability to manipulate the substitution pattern on the benzene ring of the indole nucleus. chim.it

A versatile approach to substituted indolequinones involves a three-step sequence starting with an iridium-catalyzed C-H borylation of the indole at the C7-position, followed by oxidation to the 7-hydroxyindole, and subsequent oxidation to the indole-4,7-dione. acs.org While this method is powerful, it has been noted that strong electron-withdrawing groups on the quinone ring can hinder the final oxidation step. acs.org

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. This involves a systematic study of parameters such as catalyst, reagents, solvent, temperature, and reaction time.

A case study in reaction optimization is the rhodium-catalyzed oxidative [3+2] cascade annulation discussed earlier. acs.orgacs.org The yield of the cyclopenta[b]indol-1(4H)-one product was found to be highly dependent on the choice of catalyst, oxidant, and additives. The optimal conditions were determined to be [Rh(COD)Cl]₂ as the catalyst, CuF₂·2H₂O as the oxidant, and CsOPiv as a crucial additive in dioxane at 140 °C. acs.org

The table below presents the optimization of the reaction conditions for the synthesis of 4-methyl-2,3-diphenylcyclopenta[b]indol-1(4H)-one.

Catalyst (mol%) Oxidant (equiv) Additive (equiv) Solvent Temp (°C) Yield (%) Reference
[RhCp*Cl₂]₂ (5)Cu(OAc)₂ (2)-Dioxane12045 acs.org
[Rh(COD)Cl]₂ (5)Cu(OAc)₂ (2)-Dioxane12062 acs.org
[Rh(COD)Cl]₂ (5)CuF₂·2H₂O (0.75)CsOPiv (1.5)Dioxane14081 acs.org
[Rh(COD)Cl]₂ (5)CuF₂·2H₂O (0.75)CsOPiv (1.5)Toluene14055 acs.org

For the direct oxidation of a 6-hydroxyindole (B149900) to this compound, Fremy's salt (potassium nitrosodisulfonate) is a commonly used reagent. The optimization of this reaction would involve screening different solvents, controlling the pH of the reaction mixture, and adjusting the stoichiometry of the oxidant to minimize the formation of byproducts.

Considerations for Scalable and Sustainable Synthetic Methodologies for Indole-4,7-diones

The development of scalable and sustainable synthetic routes is a major focus in modern organic chemistry. For the synthesis of indole-4,7-diones, this involves considering factors such as the cost and availability of starting materials, the use of hazardous reagents and solvents, energy consumption, and waste generation. semanticscholar.org

Recent advances in green chemistry offer promising alternatives to traditional synthetic methods. researchgate.netnih.gov These include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. researchgate.net The application of microwave heating has been reported for the synthesis of 4-hydroxyindole, a key precursor for some indole derivatives. actascientific.com

The use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalytic reactions that minimize the use of stoichiometric reagents are also key aspects of sustainable synthesis. semanticscholar.orgrsc.org For example, a multicomponent reaction for the synthesis of indoles has been developed that uses ethanol as a solvent and avoids the need for a metal catalyst. semanticscholar.orgrsc.org

The scalability of a synthetic route is another crucial consideration. The rhodium-catalyzed [3+2] annulation has been successfully performed on a 1 mmol scale, demonstrating its potential for larger-scale synthesis. acs.org Further process development would be required to translate this and other laboratory-scale procedures into industrially viable processes. This would involve addressing challenges such as catalyst recycling, product purification, and ensuring consistent yields and purity on a larger scale.

Chemical Reactivity and Transformation Mechanisms of 6 Methoxy 1h Indole 4,7 Dione

Redox Chemistry of the Quinone Moiety in 6-Methoxy-1H-indole-4,7-dione

The quinone moiety is the primary center for the redox activity of this compound. This reactivity is fundamental to its role in various chemical and biological processes, where it can engage in electron transfer reactions. The interconversion between its oxidized (quinone) and reduced (hydroquinone) forms is a key feature of its chemical behavior. rsc.org

The redox chemistry of this compound is characterized by the reversible two-electron, two-proton reduction of the quinone to its corresponding hydroquinone (B1673460). This process typically proceeds through a one-electron transfer to form a semiquinone radical anion intermediate (Q•−). researchgate.net A subsequent electron transfer and protonation yield the stable hydroquinone (QH₂). researchgate.net

Table 1: Key Species in the Redox Interconversion of this compound

SpeciesFormulaOxidation StateDescription
QuinoneQOxidizedThe parent this compound.
SemiquinoneQ•−IntermediateA radical anion formed by a one-electron reduction.
HydroquinoneQH₂ReducedThe fully reduced form, 6-methoxy-1H-indole-4,7-diol.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the indolequinone core is significantly modulated by its substituents. The electron-rich nature of the indole (B1671886) nucleus, combined with the electrophilic character of the quinone ring, creates a complex reactivity profile.

The 6-methoxy group plays a dual role in determining the reactivity of the molecule. As an electron-donating group, it activates the aromatic system. However, its position on the quinone ring also makes it susceptible to displacement, functioning as a leaving group in nucleophilic substitution reactions. thieme-connect.dechim.it This contrasts with the reactivity of unsubstituted 1H-indole-4,7-dione, where nucleophilic attack by species like benzylamine (B48309) occurs at the C5 position. thieme-connect.de In the case of this compound, the presence of the methoxy (B1213986) group directs the attack to the C6 position, leading to its regiospecific displacement. thieme-connect.de The electronic effect of having the methoxy group at the 6-position, as opposed to the isomeric 5-position, alters the electronic properties of the quinone system and its subsequent reactivity. nih.gov

The electrophilic nature of the carbonyl carbons in the quinone moiety makes this compound a target for various nucleophiles. evitachem.com A key reaction is the regiospecific nucleophilic displacement of the methoxy group. For example, the reaction of 6-methoxy-1-tosyl-1H-indole-4,7-dione with benzylamine results in the quantitative displacement of the methoxy group to yield 6-(benzylamino)-1-tosyl-1H-indole-4,7-dione. thieme-connect.de Subsequent hydrolysis of the tosyl group provides 6-(benzylamino)-1H-indole-4,7-dione. thieme-connect.de This highlights a general pathway for introducing nitrogen-based substituents at the C6 position. Other nucleophiles, including those centered on sulfur or carbon, could potentially react in a similar fashion, although specific examples for this compound are less documented. nii.ac.jppsu.edu

Table 2: Example of Nucleophilic Substitution on a this compound Derivative

ReactantNucleophileProductYieldReference
6-Methoxy-1-tosyl-1H-indole-4,7-dioneBenzylamine6-(Benzylamino)-1-tosyl-1H-indole-4,7-dioneQuantitative thieme-connect.de

Rearrangement Reactions and Structural Isomerizations

While rearrangement reactions starting directly from this compound are not extensively reported, related structural transformations are known, particularly in its synthesis. One notable example is the thermal rearrangement of a 4-hydroxy-3-methoxy-4-(1-methyl-1H-pyrrol-2-yl)-2-phenylcyclobut-2-enone derivative, which yields 6-methoxy-5-phenylindole-4,7-dione. thieme-connect.de The proposed mechanism for this transformation involves a key electrocyclic cleavage of the cyclobutenone to form a conjugated ketene (B1206846) intermediate. This is followed by an electrocyclic ring closure of the ketene to furnish the indole-4,7-dione (B1215410) core. thieme-connect.de Such rearrangements are crucial in constructing the complex, fused-ring system from simpler precursors. Molecular rearrangements have also been observed in related heterocyclic quinone systems, such as imidazo[4,5-c]quinoline-diones, which can rearrange to form indole derivatives under acidic conditions. researchgate.net

Photochemical and Thermal Transformations (Mechanistic Aspects)

The extended π-system and carbonyl groups of this compound suggest a rich potential for photochemical and thermal reactivity.

Photochemical Transformations: The indolequinone chromophore is expected to be photochemically active. Upon irradiation, related systems undergo a variety of transformations. For instance, isoquinolinetriones, which contain a similar α-diketone moiety, participate in photo-induced [2+2] cycloadditions (Paterno-Büchi reaction) with alkenes. mdpi.com It is plausible that this compound could undergo similar reactions. Furthermore, [6π] photocyclization is a known reaction for N-aryl-β-enaminones, which possess a related conjugated system, leading to the formation of complex heterocyclic structures. acs.org The mechanism for these cyclizations can proceed through an excited triplet state, involving conrotatory ring closure followed by a thieme-connect.de hydrogen migration. acs.org Such photochemical pathways could be exploited to generate novel, complex molecules from the indolequinone scaffold. unifr.chnih.gov

Thermal Transformations: High-temperature conditions can induce significant structural changes. As mentioned previously, a key thermal transformation is the rearrangement of cyclobutenone precursors to form the indole-4,7-dione ring system. thieme-connect.de This reaction proceeds through a proposed ketene intermediate via concerted electrocyclic reactions, demonstrating a powerful method for the synthesis of this scaffold. thieme-connect.de

Theoretical and Computational Investigations of 6 Methoxy 1h Indole 4,7 Dione

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are pivotal in understanding the electronic properties and reactivity of molecules. For 6-methoxy-1H-indole-4,7-dione, these computational methods provide insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. fu-berlin.de It is a versatile tool for predicting a wide range of molecular properties, including energies, geometries, and vibrational frequencies. fu-berlin.de In the context of organic molecules like this compound, DFT calculations can elucidate thermodynamic properties and reaction pathways. fu-berlin.de These calculations are instrumental in understanding the reactivity and stability of the molecule. mdpi.com The application of DFT allows for the detailed computation of molecular properties that are otherwise difficult to obtain experimentally. fu-berlin.de

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. ossila.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

The table below illustrates the significance of HOMO, LUMO, and the energy gap in predicting molecular behavior.

OrbitalDescriptionImplication for Reactivity
HOMO Highest energy molecular orbital occupied by electrons. ossila.comRepresents the ability to donate electrons; crucial for nucleophilicity. youtube.com
LUMO Lowest energy molecular orbital that is unoccupied. ossila.comRepresents the ability to accept electrons; crucial for electrophilicity. youtube.com
Energy Gap The energy difference between the HOMO and LUMO levels.A smaller gap indicates higher reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to indicate different charge regions. uni-muenchen.de Typically, red and yellow areas represent negative potential (electron-rich), indicating sites prone to electrophilic attack. Conversely, blue and green areas signify positive potential (electron-poor), highlighting regions susceptible to nucleophilic attack. researchgate.net By analyzing the MEP map of this compound, one can identify the likely sites for chemical reactions.

Computational Studies on Reaction Mechanisms and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those involving indole (B1671886) derivatives. rsc.org By modeling the reaction pathway, researchers can identify intermediates, transition states, and determine the activation energies associated with each step. fu-berlin.de Transition state analysis, a key component of these studies, helps in understanding the energy barriers that govern the reaction rate. fu-berlin.de For this compound, computational studies can elucidate the mechanisms of its synthesis and its participation in various chemical transformations, such as cycloaddition reactions. nih.govresearchgate.net These theoretical investigations complement experimental findings and provide a deeper understanding of the molecule's reactivity.

Solvent Effects on Electronic Properties and Reactivity (Computational Models)

Computational models, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the influence of the surrounding solvent environment on the electronic characteristics and reactivity of molecules. For this compound, while specific extensive computational studies detailing solvent effects are not widely available in the public domain, the principles of computational chemistry allow for a theoretical understanding of how solvents would likely modulate its properties.

The polarity of the solvent is a critical factor. In computational chemistry, the Polarizable Continuum Model (PCM) is a widely used method to simulate the effects of a solvent. In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute polarizes the dielectric, which in turn creates a reaction field that interacts with the solute, leading to changes in its electronic structure and properties.

Electronic Properties in Different Solvents (Hypothetical Data for Illustrative Purposes)

To illustrate the expected trends, a hypothetical set of data is presented below. These values are not from a published study on this compound but are representative of the changes that would be anticipated based on computational studies of similar organic molecules. The data showcases how key electronic properties might vary across solvents of different polarities, from a nonpolar solvent like cyclohexane (B81311) to a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and a polar protic solvent like water.

SolventDielectric Constant (ε)Dipole Moment (Debye)E_HOMO (eV)E_LUMO (eV)HOMO-LUMO Gap (eV)
Gas Phase13.50-6.20-2.803.40
Cyclohexane2.023.85-6.25-2.753.50
Dichloromethane8.934.50-6.35-2.653.70
Acetonitrile (B52724)37.55.10-6.45-2.553.90
DMSO46.75.30-6.50-2.504.00
Water80.15.60-6.60-2.404.20

Note: This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound.

As depicted in the hypothetical data, an increase in solvent polarity is expected to lead to:

An increase in the dipole moment of this compound, indicating a greater separation of charge within the molecule induced by the solvent's reaction field.

A stabilization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in lower energy levels.

A widening of the HOMO-LUMO gap. This is a common observation as the polar solvent tends to stabilize the more polar ground state to a greater extent than the excited state.

Reactivity Descriptors in Different Solvents (Hypothetical Data for Illustrative Purposes)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide insight into the chemical reactivity of a molecule. The solvent can significantly influence these descriptors.

SolventChemical Potential (μ)Hardness (η)Electrophilicity Index (ω)
Gas Phase-4.501.705.96
Cyclohexane-4.501.755.79
Dichloromethane-4.501.855.47
Acetonitrile-4.501.955.19
DMSO-4.502.005.06
Water-4.502.104.82

Note: This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound.

From this hypothetical data, the following trends can be inferred:

Chemical Potential (μ): This descriptor, which indicates the escaping tendency of an electron, might not change significantly with the solvent if both HOMO and LUMO are stabilized to a similar extent.

Hardness (η): The hardness, which is a measure of the resistance to charge transfer, is expected to increase with solvent polarity. This is directly related to the increase in the HOMO-LUMO gap. A harder molecule is generally less reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. As the hardness increases with solvent polarity, the electrophilicity index is expected to decrease, suggesting a lower tendency to act as an electrophile in more polar environments.

Structure Activity Relationship Sar Studies and Design Principles of 6 Methoxy 1h Indole 4,7 Dione Derivatives

Elucidation of Key Pharmacophoric Features within the Indole-4,7-dione (B1215410) Scaffold

The indole-4,7-dione scaffold is recognized as a "privileged" structure in medicinal chemistry, possessing the necessary features for interaction with a variety of biological targets. nih.govchim.it Its inherent biological activity is often linked to the quinone moiety, which can undergo bioreductive activation. This process is a key feature of many indolequinone-containing antitumor agents. nih.gov

Key pharmacophoric features of the indole-4,7-dione scaffold include:

The Quinone Ring: This feature is crucial for the redox cycling capabilities of these molecules. The two-electron reduction of the quinone to a hydroquinone (B1673460) by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) is a critical activation step for certain biological activities. acs.orgsci-hub.se

The Indole (B1671886) Nitrogen (N-1): The hydrogen bond donor capability of the N-H group is a potential interaction point with biological targets. Modifications at this position can influence solubility and target affinity. nih.gov

The Pyrrole (B145914) Ring: The electron-rich nature of the pyrrole portion of the indole scaffold is important for its chemical reactivity and interactions with target proteins. chim.it

The Fused Benzene (B151609) Ring: Substituents on this ring, such as the 6-methoxy group, significantly modulate the electronic properties and steric profile of the molecule, thereby influencing biological activity.

The 1H-indole-4,7-dione framework has proven to be a promising scaffold for developing inhibitors of various enzymes. For instance, derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.govresearchgate.net

Impact of Substituents on Molecular Interactions and Reactivity

Modifications at various positions of the 6-methoxy-1H-indole-4,7-dione scaffold have profound effects on the resulting compound's biological profile. The electronic and steric nature of these substituents can alter the molecule's reduction potential, its ability to form reactive intermediates, and its affinity for specific biological targets.

Studies on ortho-quinone analogues of the natural product (±)-dunnione have shown that the presence of a methoxy (B1213986) group on the A ring (the benzene portion of the scaffold) can improve both the catalytic efficiency and specificity for the enzyme NQO1. sci-hub.se This suggests that the 6-methoxy group in this compound likely contributes favorably to its interaction with reductase enzymes. Furthermore, these methoxy-substituted compounds demonstrated an enhanced ability to generate reactive oxygen species (ROS) following NQO1-directed redox cycling, a key mechanism for their antitumor effects. sci-hub.se

The importance of the substituent at this position is highlighted in SAR studies where modifications led to significant changes in activity. For example, in a related series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, the 8-methoxy substitution (equivalent to the 6-methoxy position in the indole-4,7-dione) was found to positively affect both the efficacy and potency of the compounds as CFTR potentiators. acs.org

Table 1: Effect of 6-Position Substituents on Biological Activity

Compound/Analog Series6-Position SubstituentObservationSource(s)
ortho-Quinone AnalogsMethoxyShowed better enzyme catalytic efficiency and specificity for NQO1 compared to the unsubstituted parent compound. sci-hub.se
ortho-Quinone AnalogsMethoxyExhibited higher rates of NQO1-mediated ROS generation compared to non-methoxylated analogs. sci-hub.se
Tetrahydro-γ-carbolinesMethoxyPositively affected both efficacy and potency for CFTR potentiation. acs.org

The N1 position of the indole ring offers a valuable site for modification to alter the physicochemical properties and target affinity of indolequinone derivatives. Research on a series of indolequinones designed to probe the effect of N1-substituents on their metabolism by NQO1 revealed that this position is quite tolerant to substitution. nih.gov

Specifically, the studies demonstrated that groups larger than a methyl group at the N1 position are well tolerated by the enzyme. nih.gov This finding is significant as it allows for the introduction of various functional groups at the N1 position to, for example, enhance aqueous solubility or introduce additional binding motifs without compromising the compound's ability to act as an enzyme substrate. This flexibility is a key advantage in the design of drug candidates based on the indolequinone scaffold. nih.gov

The C3 position of the indole nucleus is highly nucleophilic and a common site for introducing chemical diversity. nih.gov In the context of bioreductive indolequinones, modifications at the C3 position are particularly critical and form the basis of their mechanism of action. Many potent indolequinone antitumor agents feature a leaving group attached to a methyl substituent at the C3 position. nih.govacs.org

The proposed mechanism involves the initial reduction of the quinone, which then facilitates the elimination of the leaving group from the C3-methyl position. This elimination generates a highly reactive electrophilic intermediate (an iminium species or quinone methide) that can then alkylate and inactivate crucial cellular macromolecules, such as DNA or enzymes like thioredoxin reductase, leading to cell death. nih.gov

SAR studies have consistently shown that the nature of the C3-methyl leaving group is a primary determinant of activity.

Good Leaving Groups: Compounds with electron-withdrawing groups at the indole 3-position, which promote the elimination step, are generally the best substrates for NQO1. acs.orgnih.gov

Enzyme Inactivation: Indolequinones possessing a leaving group at the 3-indolylmethyl position were found to generally inactivate the NQO1 enzyme, consistent with a mechanism-based inhibition. acs.orgacs.org

Requirement for Activity: The ejection of the leaving group is considered a prerequisite for the biological activity of these types of indolequinones. nih.gov

Table 2: Influence of C-3 Substituents on Indolequinone Activity

C-3 Substituent TypeEffect on NQO1 InteractionResulting Biological ActivitySource(s)
3-Indolylmethyl with Leaving GroupGenerally leads to enzyme inactivation.Potent cytotoxicity; activity is often dependent on the presence of NQO1. acs.orgnih.gov
3-Indolylmethyl with Poor Leaving Group (e.g., -OH)Poor inhibitors of NQO1 enzyme activity.Attenuated growth inhibitory activity. acs.org
Electron-withdrawing groups (e.g., esters)Among the best substrates for NQO1.High selectivity for cells with high NQO1 activity. acs.org

Design Strategies for Modulating Specificity and Mechanism of Action

The design of novel derivatives of this compound is guided by an understanding of its mechanism of action and SAR. A primary strategy involves leveraging the bioreductive properties of the quinone ring to achieve selective activation in target tissues, such as tumors, which often have elevated levels of reductase enzymes like NQO1. sci-hub.se

Key design strategies include:

Modulation of Redox Potential: Altering the substituents on the benzene ring (e.g., at the C5 or C6 positions) can modify the electron density of the quinone system, thereby tuning its reduction potential. This can be used to optimize the compound as a substrate for a specific reductase enzyme, enhancing target selectivity.

Optimization of the C-3 Leaving Group: As the elimination of the C-3 leaving group is critical for the activation of many indolequinone antitumor agents, a key strategy is to optimize this group. nih.gov By varying its electronic properties, one can control the rate of formation of the reactive electrophile, potentially balancing potency and toxicity.

Introduction of Target-Specific Moieties: The N1 position's tolerance for bulky substituents allows for the attachment of moieties designed to interact with specific targets. nih.gov For example, linking the indolequinone scaffold to a ligand that binds to a receptor overexpressed on cancer cells could enhance tumor-specific drug delivery.

Structural Simplification of Natural Products: Another effective strategy is the simplification of complex, biologically active natural products. For example, researchers designed and synthesized a series of 1H-indole-4,7-dione derivatives as IDO1 inhibitors by simplifying the structures of the marine alkaloids Exiguamine A and Tsitsikammamines. nih.gov

Comparative SAR Analysis with Isomeric and Analogous Indolequinones

The positioning of the quinone ring and its substituents within the indole framework is crucial for determining the biological target and potency. Comparing this compound with its isomers and analogs provides valuable insights into the SAR of this class of compounds.

5-Methoxy Isomers: A significant amount of research has been conducted on 5-methoxyindolequinones. These compounds are also effective substrates for NQO1. acs.org However, SAR studies showed that when the 5-methoxy group was displaced by various amine nucleophiles, the resulting 5-aminoindolequinones were poor substrates for NQO1, indicating that an oxygen-based electron-donating group at this position is preferred for this specific enzyme interaction. acs.org

Indole-3,4-diones: Isomeric indole-3,4-diones represent a different class of compounds. Their chemical reactivity is distinct, and they have been explored for different therapeutic applications, including as antiviral agents against herpes simplex virus type-1 (HSV-1). nih.gov

Indole-2,3-diones (Isatins): This well-known class of indole isomers possesses a wide range of biological activities. The quinone-like functionality is contained within the five-membered pyrrole ring. The planarity and hydrogen bonding capabilities of isatins are key to their activity. researchgate.net Unlike the 4,7-diones, their mechanism does not typically involve bioreductive generation of a remote reactive center.

Analogous Scaffolds: Comparing the indole scaffold to other heterocyclic systems can reveal common pharmacophoric features. For instance, a study comparing substituted 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles suggested they may represent a common pharmacophore for the selective inhibition of the enzyme ALOX15. mdpi.com This indicates that the core heterocyclic structure can sometimes be replaced while maintaining a similar mode of action, provided key interaction points are preserved.

This comparative analysis underscores the chemical versatility of the indolequinone core and demonstrates how subtle changes in the arrangement of atoms and functional groups can lead to derivatives with distinct biological activities and therapeutic applications.

Biological and Biochemical Research on 6 Methoxy 1h Indole 4,7 Dione Mechanistic Focus

Molecular Mechanisms of Interaction with Biological Macromolecules

The bioactivity of 6-methoxy-1H-indole-4,7-dione and related indolequinones stems from their direct interactions with crucial biological macromolecules. These interactions, driven by the compound's unique chemical structure, can lead to the disruption of essential cellular processes. The planar indolequinone core, coupled with its electronic properties, facilitates engagement with proteins and nucleic acids, leading to modulation of their functions.

DNA-Binding and Intercalation Studies (Mechanistic)

While direct DNA intercalation studies for this compound are not extensively detailed in the available literature, the structural characteristics of indole-4,7-diones suggest a potential for such interactions. DNA intercalators are typically planar, polycyclic, and aromatic molecules that can insert themselves between the base pairs of the DNA double helix. patsnap.comwikipedia.org This insertion process is primarily driven by non-covalent forces, including hydrophobic and van der Waals interactions between the intercalating molecule and the DNA base pairs. patsnap.com

The planar structure of the this compound core would be a prerequisite for slipping into the space created by the transient "opening" of the DNA strands. wikipedia.org Upon intercalation, these molecules can induce significant conformational changes in the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription, ultimately leading to cytotoxic effects. patsnap.com Furthermore, the quinone moiety present in the molecule can participate in redox cycling, which may lead to the generation of reactive oxygen species (ROS) that can cause DNA strand breaks. nih.gov Some annulated indole (B1671886) compounds have been shown to reduce the fluorescence of ethidium (B1194527) bromide-DNA complexes, suggesting they might directly interact with double-stranded DNA, preventing the dye from intercalating. researchgate.net

Enzyme Inhibition and Activation Mechanisms

This compound and its analogues have been shown to be potent modulators of various enzymes, primarily through inhibitory actions. The mechanisms of this inhibition are diverse and target enzymes critical for cell survival and proliferation.

NAD(P)H:quinone oxidoreductase 1 (NQO1) Inhibition Mechanism

Indolequinones, including analogues of this compound, are recognized as mechanism-based inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1). acs.orgnih.gov This type of inhibition, also known as suicide inhibition, involves the enzyme's own catalytic activity to convert the inhibitor into a reactive species that irreversibly inactivates the enzyme.

The proposed mechanism for NQO1 inhibition by indolequinones proceeds as follows:

Enzymatic Reduction: The indolequinone inhibitor binds to the active site of NQO1. The enzyme, using NADH or NADPH as a cofactor, reduces the quinone moiety of the inhibitor to a hydroquinone (B1673460). acs.org

Generation of a Reactive Intermediate: This reduction triggers the elimination of a leaving group from the 3-position of the indole ring, leading to the formation of a highly reactive iminium ion species. acs.orgresearchgate.net

Irreversible Inactivation: The generated iminium electrophile then forms a covalent bond with a nucleophilic residue within the NQO1 active site, leading to the irreversible inactivation of the enzyme. researchgate.netacs.org

Computational molecular modeling simulations have supported these biochemical findings, showing favorable conformations of indolequinones positioned within the NQO1 active site, parallel to the isoalloxazine ring of the FAD cofactor, which is crucial for the reduction step. nih.govacs.org The efficiency of this inhibition is dependent on the nature of the leaving group at the 3-position, with better leaving groups resulting in more potent NQO1 inhibition. acs.org It has been demonstrated that the 6-methoxy analogue of a related indolequinone is a potent inhibitor of NQO1 activity. nih.gov

Tubulin Polymerization Inhibition Mechanisms

A significant body of research has identified indole derivatives as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and, consequently, for cell division. semanticscholar.orgnih.gov These compounds often act by binding to the colchicine-binding site on β-tubulin. tdl.org

The mechanism of tubulin polymerization inhibition by indole-based compounds involves the following steps:

Binding to the Colchicine Site: The indole derivative binds to a specific pocket on the β-tubulin subunit, known as the colchicine-binding site. nih.gov This binding is non-covalent and involves hydrophobic interactions and hydrogen bonds.

Conformational Changes: The binding of the inhibitor induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.

Disruption of Microtubule Dynamics: By sequestering tubulin dimers in an inactive state, these inhibitors disrupt the dynamic equilibrium between tubulin polymerization and depolymerization. This leads to the disassembly of the microtubule network. nih.gov

The disruption of microtubule dynamics has profound effects on cellular function, primarily by arresting the cell cycle in the G2/M phase, which ultimately triggers apoptosis. nih.gov A variety of indole-based compounds, including aroylindoles and arylthioindoles, have demonstrated significant inhibition of tubulin polymerization. semanticscholar.org

Interactive Data Table: Inhibition of Tubulin Polymerization by Indole Derivatives

Compound ClassExample CompoundTarget Cancer Cell LineIC50 (Antiproliferative)IC50 (Tubulin Polymerization)
Sulfur-spaced TMP derivativeCompound 1kMCF-74.5 ± 1 nM0.58 ± 0.06 µM
Indole-based chalconeCompound 33bA5494.3 ± 0.2 µM17.8 ± 0.2 µM
9-aryl-5H-pyrido[4,3-b]indoleCompound 7kHeLa8.7 ± 1.3 µMDose-dependent inhibition

Data sourced from multiple studies on various indole derivatives. nih.govnih.gov

DNA Gyrase Inhibition Mechanisms

DNA gyrase, a type II topoisomerase found in bacteria, is an essential enzyme for DNA replication and is a validated target for antibacterial agents. oup.comnih.gov Some indole-containing compounds have been identified as inhibitors of DNA gyrase. oup.com These inhibitors typically target the GyrB subunit of the enzyme, which harbors the ATPase activity. oup.com

The mechanism of DNA gyrase inhibition by these compounds is generally competitive with respect to ATP binding:

Binding to the GyrB Subunit: The inhibitor binds to the ATP-binding pocket on the GyrB subunit of the DNA gyrase. oup.com

Inhibition of ATPase Activity: By occupying the ATP-binding site, the inhibitor prevents the hydrolysis of ATP, which is necessary to provide the energy for the DNA supercoiling reaction. oup.comacs.org

Blockade of DNA Supercoiling: The inhibition of ATPase activity prevents the conformational changes in the gyrase enzyme required for its function, thus blocking the introduction of negative supercoils into the DNA. oup.com

This inhibition of DNA gyrase activity ultimately leads to the cessation of DNA replication and bacterial cell death. Agarose gel-based assays are commonly used to determine the inhibitory activity of compounds against DNA gyrase by observing the reduced conversion of relaxed plasmid DNA to its supercoiled form. nih.govgenawif.com

Cellular Pathway Modulation and Signal Transduction (In Vitro Mechanistic Investigations)

The interaction of this compound and related compounds with macromolecules like enzymes and potentially DNA triggers a cascade of events within the cell, leading to the modulation of various signaling pathways. In vitro studies have provided mechanistic insights into how these compounds exert their cellular effects, which often culminate in apoptosis (programmed cell death).

Research on various indole derivatives has shown that they can induce apoptosis through multiple pathways. For instance, some benzo[f]indole-4,9-dione derivatives have been found to reduce the viability of triple-negative breast cancer cells by promoting the accumulation of reactive oxygen species (ROS). mdpi.com This increase in ROS can lead to oxidative stress, DNA damage, and the activation of the intrinsic apoptosis pathway. mdpi.com This pathway is characterized by the activation of caspase-9 and modulation of the Bax/Bcl-2 protein family, leading to increased mitochondrial membrane permeability and the release of pro-apoptotic factors. mdpi.comnih.gov

Furthermore, the disruption of microtubule dynamics by tubulin-inhibiting indole compounds leads to cell cycle arrest at the G2/M phase. nih.gov This prolonged mitotic arrest is a potent trigger for apoptosis. nih.gov Studies on annulated indoles have shown that antiproliferative concentrations of these compounds increase the mitotic index and lead to the formation of bi-nucleated and multi-nucleated cells, as well as apoptotic bodies. nih.gov These compounds have also been shown to induce DNA fragmentation, a hallmark of apoptosis, and increase the activity of caspase-3. researchgate.netnih.gov

In some cancer cell lines, the induction of apoptosis by methoxy-containing compounds has been linked to the downregulation of the anti-apoptotic protein Bcl-2, which alters the Bcl-2/Bax ratio in favor of apoptosis. nih.gov

Induction of Cellular Stress Responses

The biological activity of indolequinones is often linked to their ability to induce cellular stress, primarily through the generation of reactive oxygen species (ROS). Studies on structurally related benzo[f]indole-4,9-dione derivatives have shown that they can reduce the viability of cancer cells by inducing ROS accumulation stress nih.gov. This increase in intracellular ROS disrupts the normal redox balance of the cell, leading to oxidative damage to DNA, proteins, and lipids, which can trigger subsequent cell death pathways nih.govfrontiersin.org.

The indole moiety itself, as a signaling molecule, has been shown to be involved in stress responses in various organisms nih.gov. For instance, in bacteria, indole can trigger responses to H2O2 stress and iron deficiency nih.gov. While direct studies on this compound are limited, the established activity of related indolequinones suggests that a primary mechanism of action is the induction of a cellular state of oxidative stress.

Modulation of Cell Cycle Progression (Mechanistic Insights)

A significant consequence of the cellular stress induced by indole-4,7-dione (B1215410) derivatives is the disruption of the normal cell cycle. Research on synthetic benz[f]indole-4,9-dione analogs, which share the core indolequinone structure, has demonstrated a potent inhibitory effect on the growth of human cancer cell lines nih.govdoi.orgnih.gov.

Mechanistic studies reveal that this growth inhibition is highly related to the induction of cell cycle arrest, specifically at the G2/M phase nih.govdoi.orgnih.gov. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis nih.gov. The accumulation of ROS and subsequent DNA damage caused by these compounds is a likely trigger for this checkpoint activation nih.gov. By arresting the cell cycle, these compounds halt proliferation and can lead to programmed cell death, or apoptosis nih.govdoi.org. In contrast, some studies on 2-acyl-1H-indole-4,7-diones suggested that their mode of action likely excludes cellular targets that are predominantly relevant for mitotic progression, indicating that the specific substitutions on the indole-4,7-dione core can influence the precise mechanism nih.gov.

Table 1: Effects of Indole-dione Analogs on Cell Cycle Progression This table is based on data from structurally related compounds, as specific data for this compound is not available.

Compound ClassCell LineObserved EffectReference
Benz[f]indole-4,9-dione analogsHuman lung cancer (A549)Induction of G2/M cell cycle arrest doi.orgnih.gov
Benz[f]indole-4,9-dione derivativesTriple-negative breast cancer (MDA-MB 231)Induction of G2/M cell cycle arrest nih.gov

Mechanisms of Apoptosis Induction in Cellular Models

The cell cycle arrest induced by indole-dione compounds is often a precursor to apoptosis. The sustained cellular and DNA damage triggers programmed cell death pathways as a mechanism to eliminate compromised cells. Research on benzo[f]indole-4,9-dione derivatives in triple-negative breast cancer cells has provided detailed insights into this process nih.gov.

These compounds were found to induce the intrinsic pathway of apoptosis, which is centered on the mitochondria nih.gov. Key events in this pathway include:

DNA Fragmentation : A hallmark of late-stage apoptosis, the cleavage of DNA into fragments, was observed in cells treated with these indole-diones nih.gov.

Caspase Activation : The compounds were shown to activate caspase-9, an initiator caspase in the intrinsic pathway, and caspase-3, a key executioner caspase nih.gov.

Regulation of Bcl-2 Family Proteins : The activity of the compounds was linked to the Bax/Bcl-2 pathway. An increase in the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2 is a critical step in initiating the mitochondrial apoptotic cascade nih.govplos.org.

This body of evidence suggests that the cytotoxic effects of these indolequinones are mediated by a well-defined mechanism involving ROS-induced DNA damage, subsequent G2/M cell cycle arrest, and the ultimate induction of the intrinsic apoptotic pathway nih.gov.

Reactive Oxygen Species (ROS) Generation and Redox Cycling Mechanisms in Biological Systems

The capacity of this compound to induce cellular stress and apoptosis is mechanistically rooted in its quinone structure. Quinones are well-known for their ability to undergo redox cycling within the cell nih.govimrpress.com. This process involves the enzymatic reduction of the quinone to a semiquinone or hydroquinone, often by cellular reductases like NAD(P)H:quinone oxidoreductase 1 (NQO1) imrpress.comspringernature.com.

The reduced form, particularly the hydroquinone, can then be rapidly auto-oxidized by molecular oxygen, regenerating the parent quinone and producing superoxide (B77818) radicals (O₂⁻) imrpress.comspringernature.com. This cycle can repeat, leading to a significant accumulation of ROS and the consumption of cellular reducing equivalents like NADPH imrpress.comspringernature.com. The resulting superoxide can be converted to other ROS, such as hydrogen peroxide (H₂O₂), further contributing to oxidative stress nih.gov. This continuous generation of ROS is a central mechanism by which quinone-containing anticancer agents exert their cytotoxic effects imrpress.com. For indolequinones specifically, this intracellular, enzyme-dependent redox cycling is a key driver of their biological activity nih.gov.

Antimicrobial and Antifungal Mechanisms of Action (In Vitro)

The class of 1H-indole-4,7-diones has demonstrated significant antimicrobial and antifungal properties in vitro. Synthetic derivatives have shown potent activity against a range of pathogenic fungi nih.govresearchgate.netsigmaaldrich.com.

Table 2: In Vitro Antifungal Activity of 1H-Indole-4,7-dione Derivatives

Fungal SpeciesActivity LevelReference
Candida kruseiGood nih.govresearchgate.net
Cryptococcus neoformansGood nih.govresearchgate.net
Aspergillus nigerGood nih.govresearchgate.net

Interference with Microbial Cellular Processes

The mechanism underlying the antifungal activity of indole derivatives is believed to involve the disruption of essential cellular processes in the target microbes. A study on the related compound 5-methoxy-1H-indole against Fusarium graminearum found that it inhibits growth by causing the release of H₂O₂ mdpi.com. This induced oxidative stress disrupts the normal morphology of the fungal hyphae and spores, leading to structural abnormalities and ultimately cell death mdpi.com. Given that 1H-indole-4,7-diones are potent generators of ROS through redox cycling, it is highly probable that a similar mechanism of inducing lethal oxidative damage is responsible for their antifungal effects. This disruption of redox homeostasis interferes with the fundamental cellular processes necessary for microbial survival and proliferation.

Impact on Biofilm Formation (Mechanistic)

Indole is recognized as an important intercellular signaling molecule in microbial communities that can control diverse aspects of bacterial physiology, including biofilm formation nih.govsigmaaldrich.com. Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics.

The effect of indole and its derivatives on biofilms is complex and can be species-dependent. In some bacteria, indole has been shown to inhibit biofilm formation, while in others, it can enhance it nih.gov. Halogenated indole derivatives, for example, have been found to effectively reduce biofilm formation by pathogenic bacteria such as E. coli and Staphylococcus aureus researchgate.net. The mechanism involves the indole molecule acting as a signal that interferes with the regulatory pathways controlling biofilm development, such as quorum sensing nih.gov. By analogy, the indole-4,7-dione scaffold represents a class of compounds with the potential to modulate bacterial biofilm formation, making it a subject of interest for developing anti-biofilm agents.

Application as Chemical Probes in Biological Systems

The unique electrochemical properties of the this compound scaffold have made it a valuable component in the design of sophisticated chemical tools for biological research. Its inherent susceptibility to bioreduction, particularly under low-oxygen conditions, has been exploited to create probes that can report on specific physiological states within living systems.

A significant application of the indole-4,7-dione core structure is in the creation of hypoxia-activated fluorescent probes. nih.govnih.gov These probes are engineered molecules designed to be non-fluorescent (quenched) under normal oxygen levels (normoxia) but become highly fluorescent in low-oxygen (hypoxic) environments, which are characteristic of solid tumors and other pathologies. nih.govresearchgate.net

The fundamental design of these probes involves covalently linking a derivative of this compound, which serves as the "hypoxia sensor" or trigger, to a fluorescent reporter molecule (a fluorophore). nih.gov In this conjugate molecule, the indolequinone moiety effectively quenches the fluorescence of the attached reporter.

The mechanism of activation is centered on the oxygen-sensitive bioreduction of the indolequinone trigger. nih.govnih.gov

Bioreduction: In hypoxic environments, cellular reductase enzymes (such as cytochrome P450 reductase) transfer electrons to the indolequinone, reducing it to a hydroquinone intermediate. researchgate.netnih.gov

Irreversible Fragmentation: This reduction destabilizes the molecule, leading to an irreversible chemical reaction, such as a self-immolative fragmentation, that cleaves the bond connecting the trigger to the fluorophore. researchgate.net

Fluorescence Activation: Once liberated from the quenching effect of the indolequinone, the fluorophore is free to fluoresce, generating a detectable signal that is directly proportional to the degree and duration of hypoxia. nih.govresearchgate.net

Under normoxic conditions, any reduced hydroquinone intermediate is rapidly re-oxidized back to the original indolequinone form by molecular oxygen. nih.gov This rapid re-oxidation prevents the fragmentation and subsequent release of the fluorophore, thus keeping the probe in its non-fluorescent "off" state. nih.gov

A prominent example of such a probe is Methyl-indolequinone-Resorufin (MeIQ-Resorufin). nih.govbiorxiv.org In this probe, a methyl-indolequinone moiety, derived from a methoxy-indole precursor, is linked to the highly fluorescent molecule resorufin (B1680543). nih.govresearchgate.net Research in various biological systems, including mammalian cancer cells, has demonstrated the efficacy of this design. nih.govnih.gov Studies have shown that upon incubation with cells in hypoxic conditions (e.g., ≤ 4% O₂), MeIQ-Resorufin is activated, leading to a significant, measurable increase in resorufin fluorescence. nih.gov For instance, in one study, a resorufin-based indolequinone probe exhibited a 10-fold increase in fluorescence after just 5 minutes in a 0.1% O₂ environment. nih.gov

The electrochemical properties of the indolequinone core are critical to this function. Cyclic voltammetry experiments have shown that these probes undergo an irreversible reduction at a potential consistent with bioreduction, confirming the proposed fragmentation mechanism. researchgate.net The inherent reactivity of the indolequinone group makes it a more sensitive trigger for bioreduction compared to other chemical groups, like the 4-nitrobenzyl moiety, used in other hypoxia probes. nih.gov

The development of these probes provides a powerful, non-invasive tool for imaging and studying hypoxic regions in real-time within living cells and tissues, offering significant advantages over more cumbersome antibody-based detection methods. nih.govresearchgate.net

Interactive Data Table: Properties of a Representative Indolequinone-Based Hypoxia Probe (MeIQ-Resorufin)

PropertyState Before Activation (Normoxia)State After Activation (Hypoxia)Reference
Compound MeIQ-Resorufin ConjugateLiberated Resorufin nih.gov
Fluorescence Quenched (Very Low)Strong Red Fluorescence nih.govnih.gov
Activation Trigger N/AEnzymatic Bioreduction (≤ 4% O₂) nih.gov
Fluorescence Increase N/A~10-fold (at 0.1% O₂) nih.gov
Emission Wavelength (λem) N/A~592 nm nih.gov
Mechanism Rapid re-oxidation by O₂ prevents fluorophore releaseIrreversible fragmentation releases fluorophore nih.govresearchgate.net

Advanced Analytical Techniques in 6 Methoxy 1h Indole 4,7 Dione Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in the elucidation of the chemical structure of 6-methoxy-1H-indole-4,7-dione. Each method offers unique information about the molecule's atomic and electronic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework. For indole (B1671886) derivatives, ¹H and ¹³C NMR provide specific chemical shifts and coupling constants that are characteristic of the indole ring system and its substituents.

¹H NMR spectra reveal the number of different types of protons and their neighboring environments. In a related compound, 6-methoxy-1H-indole, the protons on the indole ring and the methoxy (B1213986) group exhibit distinct signals.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indole ring and the methoxy group are indicative of their electronic environment. For instance, the carbon of the methoxy group in flavonoids and other phenolic compounds typically shows a chemical shift that can help determine its position on the aromatic ring.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. These experiments are crucial for unambiguously assigning all ¹H and ¹³C signals, especially in complex molecules. For example, HMBC can reveal long-range couplings between protons and carbons, helping to piece together the molecular structure.

Reaction Monitoring: NMR is also an excellent technique for monitoring the progress of chemical reactions in real-time. By acquiring spectra at different time points, chemists can track the consumption of reactants and the formation of products, providing valuable insights into reaction kinetics and mechanisms. This can be performed in both batch and flow synthesis setups.

Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
NH~12.30 (singlet)-
H-2~8.45 (singlet)~136
H-3-~113.5
H-4~7.0 (doublet of doublets)~123
H-5~7.29 (overlapped)~121
H-6~7.29 (overlapped)~122
H-7~7.0 (doublet of doublets)~104
Methoxy Protons~3.90 (singlet)-
Methoxy Carbon-~56.5

Note: The data presented are illustrative for indole derivatives and may vary for this compound. Specific assignments require detailed spectral analysis.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule, and specific bonds absorb at characteristic frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H group, C=O (carbonyl) groups of the quinone moiety, C-O-C stretching of the methoxy group, and various vibrations associated with the aromatic indole ring.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch3300 - 3500
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (alkane of methoxy)2850 - 2960
C=O Stretch (quinone)1655 - 1680
C=C Stretch (aromatic)1450 - 1600
C-O Stretch (ether)1000 - 1300

Note: The exact positions of the peaks can be influenced by the molecular structure and intermolecular interactions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For 6-methoxy-1H-indole, the molecular weight is 147.17 g/mol .

In the mass spectrum of a related compound, 6-methoxy-1H-indole, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. Fragmentation patterns can help to confirm the structure. For instance, the loss of a methyl group (CH₃) from the methoxy substituent is a common fragmentation pathway. In more complex indole derivatives, the fragmentation can be initiated by ionization of the π bond at the indole double bond followed by inductive cleavage and hydrogen rearrangement.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores within the molecule.

The UV-Vis spectrum of an indole derivative typically shows absorption bands arising from π → π* transitions within the aromatic system. For 1H-indole-2,3-dione, absorption maxima are observed that correspond to the π → π* transitions of the aromatic ring and carbonyl groups, as well as a weaker n → π* transition from the lone pair electrons of nitrogen and oxygen. The position of these bands can be influenced by substituents on the indole ring.

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making UV-Vis spectroscopy a useful tool for quantitative analysis and determining the concentration of this compound in solution.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. For the analysis of indole derivatives like 6-methoxy-1H-indole, reverse-phase HPLC is commonly used. In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By monitoring the eluent with a UV detector, the purity of the sample can be assessed, and the compound of interest can be isolated for further analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective chromatographic technique used for the separation, identification, and purity assessment of compounds. In the context of this compound research, TLC is instrumental for monitoring reaction progress, identifying fractions during purification, and preliminary purity checks.

The separation on a TLC plate is based on the principle of differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. For this compound, a polar compound, a polar stationary phase like silica (B1680970) gel 60 F254 is typically employed. The choice of the mobile phase is critical for achieving good separation. A solvent system is selected based on the polarity of the compound to achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for clear separation. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

A variety of solvent systems can be employed, often consisting of a mixture of a less polar solvent and a more polar solvent. The polarity of the mobile phase is adjusted by varying the ratio of these solvents. For a compound with the polarity of this compound, mixtures of hexane/ethyl acetate (B1210297) or dichloromethane/methanol are common.

Illustrative Data Table for TLC Analysis:

Mobile Phase Composition (v/v)Retention Factor (Rf)
Hexane:Ethyl Acetate (7:3)0.25
Hexane:Ethyl Acetate (1:1)0.45
Dichloromethane:Methanol (9.5:0.5)0.55
Dichloromethane:Methanol (9:1)0.70

Note: The Rf values presented are illustrative and can vary depending on the specific experimental conditions such as the exact stationary phase, temperature, and chamber saturation.

Visualization of the separated spots on the TLC plate is necessary if the compound is not colored. This compound, being a quinone derivative, is often colored, appearing as yellow or orange spots. For colorless related compounds or impurities, non-destructive visualization can be achieved using a UV lamp, as indole derivatives often absorb UV light and will appear as dark spots on a fluorescent background libretexts.org. Destructive visualization methods, such as staining with reagents like potassium permanganate (B83412) or p-anisaldehyde, can also be used to reveal spots of compounds that are not UV-active libretexts.orgyoutube.com.

Electrochemical Methods for Redox Potential Determination

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful techniques for determining the redox potentials of electroactive compounds like this compound. The redox properties of indolequinones are fundamental to their biological activity, often involving electron transfer reactions.

Cyclic voltammetry involves applying a linearly varying potential to a working electrode in a solution containing the analyte and measuring the resulting current. The resulting plot of current versus potential is known as a cyclic voltammogram. For a reversible redox process, the voltammogram will show a pair of peaks: an anodic peak corresponding to oxidation and a cathodic peak corresponding to reduction. The midpoint potential (E1/2), calculated as the average of the anodic and cathodic peak potentials, provides an approximation of the standard redox potential of the compound under the experimental conditions.

The experimental setup for CV consists of a three-electrode system: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire). The experiment is conducted in a suitable solvent containing a supporting electrolyte to ensure conductivity. The choice of solvent and supporting electrolyte is crucial and depends on the solubility of the analyte and the potential window to be investigated. The presence of the methoxy group, an electron-donating group, on the indolequinone structure is expected to influence its redox potential, generally making it easier to oxidize compared to the unsubstituted parent compound. Studies on methoxy-substituted ubiquinones (B1209410) have shown that the orientation of methoxy groups can significantly impact the redox potential researchgate.net.

Illustrative Data Table for Cyclic Voltammetry Parameters:

ParameterIllustrative Value
SolventAcetonitrile
Supporting Electrolyte0.1 M Tetrabutylammonium perchlorate
Working ElectrodeGlassy Carbon
Reference ElectrodeAg/AgCl
Scan Rate100 mV/s
Epa (Anodic Peak Potential)+0.25 V
Epc (Cathodic Peak Potential)+0.18 V
E1/2 (Midpoint Potential)+0.215 V

Note: The potential values are illustrative and are highly dependent on the experimental conditions.

Biophysical Techniques for Ligand-Target Interaction Studies (Methodology-Focused)

Understanding the interaction between this compound and its biological targets is crucial for elucidating its mechanism of action. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed, quantitative information about these interactions without the need for labeling.

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical sensing technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip surface springernature.comnih.gov. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle.

Methodology:

Ligand Immobilization: The target protein is typically immobilized on the sensor chip surface. Common immobilization chemistries involve amine coupling, where the ligand is covalently attached to the carboxymethylated dextran (B179266) surface of the chip.

Analyte Injection: A solution of this compound (the analyte) at various concentrations is flowed over the sensor surface.

Data Acquisition: The change in the SPR signal is monitored over time, generating a sensorgram. The sensorgram shows an association phase during analyte injection and a dissociation phase when the analyte solution is replaced with buffer.

Kinetic Analysis: By fitting the association and dissociation curves to kinetic models, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. The KD value is a measure of the binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event whiterose.ac.uknews-medical.net. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Methodology:

Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and this compound is loaded into a syringe. Both solutions must be in identical buffer to minimize heats of dilution.

Titration: The ligand is injected in small aliquots into the sample cell containing the protein.

Heat Measurement: The heat change associated with each injection is measured. The initial injections result in a large heat change as most of the ligand binds to the protein. As the protein becomes saturated, the heat change per injection decreases.

Data Analysis: The heat per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.

Illustrative Data Table for Biophysical Interaction Analysis:

TechniqueParameterIllustrative Value
SPR ka (M-1s-1)1.5 x 104
kd (s-1)3.0 x 10-3
KD (μM)20
ITC Stoichiometry (n)1.1
KD (μM)22
ΔH (kcal/mol)-8.5
ΔS (cal/mol·K)-5.0

Note: These values are hypothetical and serve to illustrate the type of data obtained from these techniques.

Future Perspectives and Emerging Research Avenues for 6 Methoxy 1h Indole 4,7 Dione

Exploration of Novel and Environmentally Benign Synthetic Pathways

The future of synthesizing 6-methoxy-1H-indole-4,7-dione and its analogs is geared towards efficiency, sustainability, and elegance. Traditional multi-step syntheses are gradually being replaced by more innovative and environmentally conscious strategies.

Future research will likely focus on:

Catalyst-Free Methodologies: Developing reactions that proceed under catalyst-free conditions is a significant goal for green chemistry. For instance, methods developed for the regiospecific synthesis of 6-hydroxy indoles via the condensation of carboxymethyl cyclohexadienones and amines could be adapted. acs.org Such operationally simple and efficient processes reduce reliance on potentially toxic and expensive metal catalysts.

One-Pot Reactions: The development of one-pot, multi-component reactions to construct the indolequinone core will be a major area of advancement. mdpi.com These reactions, which combine several synthetic steps into a single operation without isolating intermediates, improve efficiency, reduce waste, and save time and resources. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could enable safer handling of reactive intermediates and facilitate large-scale production for further studies.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide unparalleled stereoselectivity and reduce the environmental impact of the chemical process.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalyst-Free SynthesisReduced cost, lower toxicity, simplified purificationDesigning substrates that react efficiently without catalysts.
One-Pot ReactionsIncreased efficiency, reduced solvent waste, time-savingDiscovery of new multi-component reactions for indolequinone formation.
Flow ChemistryEnhanced safety, scalability, precise reaction controlOptimization of reaction conditions in continuous flow reactors.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendlyIdentification and engineering of enzymes for key synthetic transformations.

Advanced Computational Predictions for Rational Design of Derivatives

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound, in silico methods will guide the rational design of derivatives with tailored properties.

Emerging research avenues include:

Density Functional Theory (DFT): DFT calculations will be employed to predict the electronic properties, reactivity, and spectral characteristics of novel derivatives. This allows for the pre-screening of compounds for specific applications, such as in materials science, before their synthesis.

Molecular Docking and Dynamics: To explore biological applications, molecular docking studies will predict the binding affinities and modes of interaction of this compound derivatives with various biological targets, such as enzymes and receptors. jmchemsci.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models will be developed to correlate the structural features of a series of indolequinone derivatives with their biological activity or physical properties. This data-driven approach helps in identifying the key molecular descriptors that govern a compound's function.

Machine Learning and AI: Advanced machine learning algorithms can analyze vast datasets of chemical information to predict the properties of new, unsynthesized derivatives of this compound, significantly accelerating the design-synthesis-test cycle.

Integration of this compound into Material Science and Nanotechnology

The unique electronic properties of the indolequinone core, characterized by its electron-accepting ability, make this compound a promising candidate for applications in materials science and nanotechnology.

Future research will likely explore:

Organic Semiconductors: The planar structure and potential for π-π stacking of indole (B1671886) derivatives are desirable features for organic semiconductor materials. researchgate.net The synthesis of novel building blocks, such as functionalized dimethoxyindoles, for organic semiconductors highlights the potential of related structures. chim.it this compound could be investigated as a component in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Photovoltaic Materials: Fused heterocyclic systems containing dione (B5365651) functionalities are actively investigated for organic photovoltaic applications. mdpi.com Derivatives of this compound could be designed and synthesized to act as non-fullerene acceptors in organic solar cells.

Nanosensors: The indole nucleus can be functionalized to create chemosensors. By incorporating this compound into nanostructures, such as nanoparticles or nanosheets, it may be possible to develop highly sensitive and selective sensors for detecting specific analytes.

Application AreaRationaleResearch Direction
Organic SemiconductorsPlanar structure, potential for π-π stacking, tunable electronic properties.Synthesis of polymers and small molecules incorporating the indolequinone unit for use in OFETs.
Organic PhotovoltaicsElectron-accepting nature of the quinone system.Design and evaluation of derivatives as electron acceptors in bulk heterojunction solar cells.
NanosensorsPotential for functionalization and interaction with analytes.Integration into nanomaterials to create novel sensing platforms.

Development of Highly Selective and Mechanistically Probing Tools

Beyond direct therapeutic applications, there is a growing interest in using unique small molecules as tools to probe biological systems. The reactivity of the quinone moiety and the ability to functionalize the indole ring make this compound an attractive scaffold for developing such tools.

Future directions include:

Activity-Based Probes: Designing derivatives that can covalently bind to the active sites of specific enzymes, allowing for their identification and functional characterization in complex biological samples.

Fluorescent Probes: Attaching fluorophores to the this compound core could yield probes that change their fluorescence properties upon binding to a target or in response to a specific cellular event, enabling real-time imaging in living cells.

Multi-Target Ligands: The design of single molecules that can interact with multiple biological targets is a key strategy in addressing complex diseases. mdpi.com Research could focus on creating derivatives of this compound that modulate several related pathways simultaneously.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Molecular Biology

The most profound discoveries involving this compound will emerge from collaborative research that bridges the gap between synthetic chemistry and molecular biology. Synthetic chemists can create a diverse library of derivatives, which molecular biologists can then use to explore fundamental biological questions.

Key areas for this interdisciplinary approach include:

Target Identification: Using well-designed derivatives of this compound in cell-based screening assays to identify novel protein targets and elucidate new biological pathways.

Mechanism of Action Studies: Combining chemical synthesis of isotopically labeled or modified analogs with advanced biological techniques (e.g., proteomics, transcriptomics) to precisely determine how these compounds exert their biological effects at a molecular level.

Chemical Genetics: Employing derivatives as chemical tools to selectively activate or inhibit protein function, offering a powerful method to study the consequences of that protein's activity in a temporal and dose-dependent manner, complementing traditional genetic approaches.

This synergistic relationship ensures that the synthesis of new molecules is driven by compelling biological questions, and in turn, the availability of these novel chemical tools opens up new frontiers in biological research.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-methoxy-1H-indole-4,7-dione derivatives with high purity?

  • Methodological Answer :

  • Synthetic Route : Utilize a two-step approach involving alkylation of the indole nitrogen followed by oxidation to form the quinone moiety. For example, alkylation with 3-(4-methoxyphenoxy)propyl groups under nitrogen protection (DMF as solvent) achieves regioselectivity .
  • Purification : Column chromatography with gradients of ethyl acetate/dichloromethane (1:6) or methanol/ethyl acetate (19:1) effectively isolates products. Purity should be confirmed via HPLC (>95%) and melting point analysis .
  • Key Data : Typical yields range from 54% to 92%, with melting points between 76–131°C depending on substituents (see Table 1).

Table 1 : Representative Synthesis Data

Derivative SubstituentYield (%)Melting Point (°C)Purity (HPLC)
3-(2,4,6-Trifluorophenoxy)methyl92129–131>98%
1-(2-Morpholinoethyl)57101–103>97%

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

  • Methodological Answer :

  • Spectroscopic Techniques : Combine 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while quinone carbonyls appear at δ 180–190 ppm in 13C^{13}C-NMR .
  • Mass Spectrometry : Use ESI-MS to verify molecular ions (e.g., [M+H]+^+ peaks matching theoretical values within 0.1 Da) .
  • Cross-Validation : Compare IR spectra for functional groups (e.g., quinone C=O stretches at 1650–1680 cm1^{-1}) with literature data .

Q. What safety protocols are critical when handling this compound and its intermediates?

  • Methodological Answer :

  • Hazard Mitigation : Wear PPE (gloves, goggles) due to potential skin/eye irritation (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2) .
  • Reaction Conditions : Conduct alkylation steps under inert gas (N2_2) to prevent oxidation side reactions .
  • Waste Management : Quench reactive intermediates (e.g., trifluoroboron complexes) with aqueous NaHCO3_3 before disposal .

Advanced Research Questions

Q. How do substituents at the indole N1 and C3 positions influence the electrochemical properties of this compound?

  • Methodological Answer :

  • Experimental Design :

Substituent Variation : Synthesize derivatives with electron-donating (e.g., morpholinoethyl) vs. electron-withdrawing (e.g., trifluorophenoxymethyl) groups .

Cyclic Voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF6_6) to assess quinone stability. Electron-withdrawing groups typically lower reduction potentials by 50–100 mV .

  • Data Interpretation : Correlate Hammett σ values of substituents with redox shifts to predict bioactivity (e.g., antitumor potency) .

Q. What strategies resolve contradictory data in the reactivity of this compound under acidic vs. basic conditions?

  • Methodological Answer :

  • Controlled Experiments :
  • Acidic Conditions : React with H2_2SO4_4 (1 M) to probe hydrolysis of methoxy groups (monitor via TLC at 30-minute intervals) .
  • Basic Conditions : Treat with NaOH (0.1 M) to study dealkylation; use 1H^1H-NMR to track disappearance of N-alkyl peaks .
  • Mechanistic Probes : Introduce isotopically labeled 18O^{18}O-methoxy groups and analyze products via GC-MS to differentiate hydrolysis pathways .

Q. How can computational chemistry optimize the synthesis of this compound-based tricyclic compounds?

  • Methodological Answer :

  • In Silico Modeling :

Use DFT (B3LYP/6-31G*) to predict transition states for C–H insertion reactions forming tricyclic cores .

Calculate activation energies for Pd-catalyzed intramolecular couplings; prioritize ligands (e.g., PPh3_3) that reduce ΔG^\ddagger by >10 kcal/mol .

  • Validation : Compare computed vs. experimental 1H^1H-NMR chemical shifts (RMSD < 0.3 ppm) to confirm predicted structures .

Q. What in vitro assays are most effective for evaluating the antitumor activity of this compound derivatives?

  • Methodological Answer :

  • Cell-Based Assays :

Cytotoxicity : Use MTT assays on pancreatic cancer cell lines (e.g., MIA PaCa-2) with IC50_{50} values < 10 µM indicating high potency .

Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

  • Target Engagement : Conduct competitive binding assays with 3H^3H-labeled indolequinones to quantify affinity for NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Methodological Best Practices

  • Experimental Design : Apply factorial design (e.g., 2k^k factorial) to optimize reaction parameters (temperature, solvent ratio) and minimize trial runs .
  • Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories and report yields as mean ± SD from ≥3 independent syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.